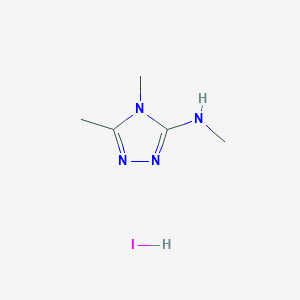

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide

Description

N,4,5-Trimethyl-4H-1,2,4-triazol-3-amine hydroiodide is a triazole-derived compound characterized by a hydroiodide salt form and methyl substituents at the N, 4-, and 5-positions of the triazole ring. The hydroiodide salt enhances solubility in polar solvents compared to neutral triazole derivatives, making it suitable for applications in crystallography, pharmaceuticals, or energetic materials .

Properties

IUPAC Name |

N,4,5-trimethyl-1,2,4-triazol-3-amine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.HI/c1-4-7-8-5(6-2)9(4)3;/h1-3H3,(H,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMMGRACVXJDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)NC.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-amine with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium chloride in aqueous solution.

Major Products Formed

Oxidation: Formation of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine oxide.

Reduction: Formation of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine.

Substitution: Formation of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine chloride.

Scientific Research Applications

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations in Triazole Derivatives

The compound’s structural analogs differ primarily in substituent type, position, and counterion. Key examples include:

Key Observations :

- Counterion Effects : Hydroiodide salts generally exhibit higher solubility in water than hydrochlorides, as seen in the commercial availability of 4-ethyl and N,N-dimethyl analogs .

Physicochemical Properties

Collision Cross-Section (CCS) and Mass Spectrometry Behavior

CCS data for triazole derivatives provide insights into their behavior in mass spectrometry. For example:

| Compound (Adduct) | m/z | CCS (Ų) | Reference |

|---|---|---|---|

| 4-Ethyl-4H-triazol-3-amine ([M+H]+) | 113.08 | 120.2 | |

| N,N-Dimethyl-4H-triazol-3-amine ([M+H]+) | 113.08 | 120.5 |

The target compound’s methyl substituents are expected to yield similar CCS values (~120–121 Ų for [M+H]+), suggesting comparable ionization efficiency and fragmentation patterns.

Thermal and Chemical Stability

- Nitro vs. Methyl Substitutents : Nitro groups (e.g., in HM-I ) significantly enhance thermal stability and explosive performance compared to methyl-substituted triazoles. However, methyl groups improve hydrolytic stability due to reduced electrophilicity .

- Salt Form Stability : Hydroiodide salts may exhibit lower thermal stability than perchlorate or nitrate salts but are less hygroscopic .

Commercial Availability and Cost

Energetic Materials

Methyl-substituted triazoles are less likely to be used as explosives than nitro analogs (e.g., HM-I ). However, their stability and solubility make them candidates for pharmaceutical intermediates or ligands in coordination chemistry .

Biological Activity

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide is a nitrogen-containing heterocyclic compound that belongs to the triazole family. This compound has garnered attention in various fields, particularly in medicinal chemistry and agriculture, due to its diverse biological activities. The following sections will explore its synthesis, biological activity, and potential applications.

Chemical Structure and Synthesis

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide has the molecular formula CHIN. The synthesis typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-amine with methyl iodide under controlled conditions using solvents like acetonitrile or dimethylformamide and a base such as potassium carbonate. This method allows for high yields and purity through recrystallization or chromatography techniques.

Antimicrobial Properties

N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide exhibits significant antimicrobial properties. Triazole derivatives are known for their efficacy against various bacteria and fungi. The compound has been investigated for its potential to inhibit microbial growth by interacting with specific enzymes involved in the metabolic pathways of pathogens.

Table 1: Antimicrobial Activity of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine Hydroiodide

| Pathogen | Activity | Mechanism of Action |

|---|---|---|

| E. coli | Inhibition observed | Enzyme inhibition |

| Candida albicans | Moderate activity | Disruption of fungal metabolism |

| Staphylococcus aureus | Significant inhibition | Targeting cell wall synthesis |

Other Biological Activities

In addition to its antimicrobial effects, this compound has been studied for other biological activities:

- Antioxidant Activity : Triazole derivatives often exhibit antioxidant properties that can protect cells from oxidative stress.

- Potential Anticancer Effects : Research indicates that some triazole derivatives may have cytotoxic effects on cancer cells by inducing apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological potential of N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide:

- Study on Antibacterial Efficacy : A recent study demonstrated that this compound showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Molecular docking studies revealed high binding affinities with bacterial enzyme targets, supporting its use as a potential antibiotic .

- Antioxidant Studies : The antioxidant capabilities were assessed using DPPH and ABTS assays. Results indicated significant potential for reducing oxidative stress in biological systems .

The mechanism of action for N,4,5-trimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its ability to bind to specific molecular targets within pathogens. This binding alters enzyme activity and disrupts vital metabolic processes essential for microbial growth and survival .

Comparison with Similar Compounds

N,4,5-trimethyl-4H-1,2,4-triazol-3-amines share structural similarities with other triazole derivatives but differ in their substitution patterns and biological activities:

Table 2: Comparison of Triazole Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-1H-1,2,4-triazole | Contains an amino group on the triazole ring | Simpler structure; less steric hindrance |

| 5-Methyl-4H-1,2,4-triazol | Methyl substitution at position 5 | Potentially different biological activities |

| 4-Amino-3-methyltriazole | Amino group at position 4 | Different reactivity profile |

Q & A

Q. What safety protocols are critical when handling iodide salts in large-scale reactions?

- Methodological Answer : Follow OSHA guidelines for iodide handling:

- Use fume hoods to prevent inhalation.

- Neutralize waste with Na₂S₂O₃ to reduce iodide toxicity ().

- Regularly audit waste disposal compliance () .

Data Management and Cross-Disciplinary Approaches

Q. How can chemical software enhance data reproducibility and sharing for this compound?

Q. What interdisciplinary approaches are effective for studying environmental fate (e.g., photodegradation) of iodide-containing compounds?

- Methodological Answer : Combine analytical chemistry (HPLC-MS for degradation products) with environmental modeling (QSPR for persistence prediction). ’s framework for pollutant fate studies can be adapted, integrating air-surface exchange and scavenging kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.